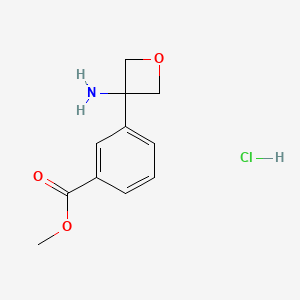

Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride

Description

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

methyl 3-(3-aminooxetan-3-yl)benzoate;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-10(13)8-3-2-4-9(5-8)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3;1H |

InChI Key |

NCFLIFLTTDNWCF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C2(COC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Construction of the oxetane ring bearing an amino substituent at the 3-position.

- Attachment of the oxetane moiety to the 3-position of the methyl benzoate framework.

- Conversion to the hydrochloride salt for stability and isolation.

These steps are generally achieved through nucleophilic substitution, cyclization, and salt formation reactions under controlled conditions.

Oxetane Ring Synthesis and Amino Functionalization

Oxetane rings can be synthesized via Williamson etherification or intramolecular cyclization of suitably functionalized precursors. For example, oxetane analogues have been prepared from tribromopentaerythritol derivatives under mild basic conditions (e.g., potassium carbonate in methanol), which favor cyclization without side reactions such as Grob fragmentation.

The amino substitution at the 3-position of the oxetane ring can be introduced by displacement of a leaving group (e.g., triflate) with nucleophilic azide ion (NaN3), followed by reduction to the amine. This method has been demonstrated in sugar-derived oxetanes and can be adapted for benzoate derivatives.

Coupling to the Methyl Benzoate Core

The attachment of the aminooxetane moiety to the methyl benzoate core is typically achieved through amide bond formation or nucleophilic aromatic substitution, depending on the functional groups present. A representative method involves coupling the aminooxetane intermediate with methyl 3-carboxybenzoate derivatives via acid chloride intermediates in the presence of a base such as triethylamine.

A reported procedure for related amides involves:

- Using the aminooxetane ammonium salt (e.g., (3-aminooxetan-3-yl)ammonium acetate) as the nucleophile.

- Reacting with the corresponding acid chloride of the benzoate derivative in dry dichloromethane or a DCM/DMF mixture.

- Stirring at room temperature under nitrogen atmosphere for 16 hours.

- Work-up involving aqueous washes and drying, followed by purification.

Formation of Hydrochloride Salt

The hydrochloride salt is commonly formed by treating the free amine compound with hydrochloric acid in an appropriate solvent, resulting in a stable crystalline salt suitable for storage and handling.

Data Table: Typical Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoate esters.

Scientific Research Applications

Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The oxetane ring and amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogous molecules:

Key Observations :

- The oxetane ring in the target compound distinguishes it from aliphatic esters (e.g., ) and non-heterocyclic aromatic esters (e.g., ).

- Compared to Metabutoxycaine Hydrochloride , which has a diethylaminoethyl group, the target compound’s oxetane may reduce steric hindrance while maintaining solubility via the hydrochloride salt.

- The absence of electron-withdrawing groups (e.g., bromine in ) in the target compound suggests higher reactivity toward nucleophilic substitution at the ester group.

Physicochemical Properties

- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral esters like Methyl 3-bromo-4-methylbenzoate .

- Stability: The oxetane ring’s strain may increase susceptibility to ring-opening reactions under acidic conditions, whereas compounds like Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl are more stable due to their flexible propanoate backbone.

- Lipophilicity : The aromatic benzoate core in the target compound likely results in higher lipophilicity than aliphatic esters (e.g., ) but lower than brominated analogs (e.g., ).

Biological Activity

Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Features

The compound consists of:

- Oxetane Ring : A four-membered cyclic ether known for its reactivity.

- Amino Group : Enhances interaction with biological targets.

- Benzoate Structure : Provides a platform for further chemical modifications.

This combination contributes to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. Similar compounds have shown inhibitory effects on acetylcholinesterase and alpha-glucosidase, suggesting a potential role in treating conditions like Alzheimer's disease and diabetes.

- Receptor Interaction : The amino group can form hydrogen bonds with specific receptors, potentially modulating their activity.

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of oxetane derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Cancer Cell Proliferation : Research indicated that the compound reduced the viability of specific cancer cell lines by inducing apoptosis. The study highlighted the role of the oxetane structure in enhancing cellular uptake and bioactivity .

- Enzyme Interaction Studies : A series of enzyme kinetics experiments revealed that this compound acts as a competitive inhibitor for acetylcholinesterase, with a calculated IC50 value indicating potent inhibitory activity.

Synthesis Methods

The synthesis typically involves several steps:

- Formation of the oxetane ring through cyclization reactions.

- Introduction of the amino group via nucleophilic substitution.

- Esterification to attach the benzoate moiety.

These methods highlight the versatility in constructing this compound and its derivatives, which may enhance biological activity through structural modifications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride?

- Methodology : A multi-step synthesis is typically employed, starting with benzoic acid derivatives and oxetane-containing precursors. Key steps include:

- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/NHS) to link the benzoate and aminooxetan moieties .

- Hydrochloride salt formation : Treat the free base with HCl in anhydrous solvents (e.g., dioxane) under controlled conditions to ensure high purity .

- Purification : Column chromatography (silica gel) or recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical workflow :

- NMR spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., PubChem data) to verify substituent positions and stereochemistry .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting [M+H]⁺ or [M+Na]⁺ ions .

- Elemental analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Q. What safety protocols are critical for handling this compound?

- Hazard mitigation :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors .

- Spill management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the aminooxetan group influence structure-activity relationships (SAR) in this compound?

- SAR insights :

- The oxetane ring enhances metabolic stability by resisting oxidative degradation compared to morpholine or piperidine analogs .

- The 3-amino group facilitates hydrogen bonding with biological targets (e.g., enzymes), as demonstrated in docking studies of related oxetane derivatives .

- Comparative data :

| Structural Analog | Key Feature | Bioactivity Trend |

|---|---|---|

| Ethyl 2-(3-aminooxetan-3-yl)acetate | Ester group | Reduced solubility |

| Morpholin-3-ylmethanol HCl | Ether-oxygen | Lower target affinity |

Q. What experimental approaches resolve contradictions in solubility and stability data for this compound?

- Contradiction analysis :

- pH-dependent solubility : Perform kinetic solubility assays in buffers (pH 1–7.4) to identify discrepancies between theoretical and empirical data .

- Degradation pathways : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect hydrolysis of the ester or oxetane moieties .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral resolution :

- Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases containing hexane/isopropanol .

- Asymmetric synthesis : Optimize reaction conditions (e.g., chiral catalysts like BINAP) during oxetane ring formation to minimize racemization .

Q. What mechanisms underlie its degradation under aqueous conditions?

- Degradation studies :

- Ester hydrolysis : Monitor via pH-stat titration in simulated gastric fluid (pH 1.2) to quantify benzoic acid release .

- Oxetane ring opening : Characterize by LC-MS/MS in alkaline conditions (pH 10), identifying diol byproducts .

Q. What strategies are effective for target identification in pharmacological studies?

- Target profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.